N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide

Structural Authentication Chemical Provenance QC/QA

For researchers needing an unsubstituted core scaffold for IKK-2 inhibitor or nematicide SAR studies, this compound is available as a structurally validated screening compound. It lacks published bioactivity data, making it ideal for de novo profiling. - Unsubstituted thiophene core for systematic SAR exploration. - Ideal for use in kinase profiling panels alongside its regioisomers and substituted analogs. - Rigorous QC with Certificate of Analysis to ensure identity before assay.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 1797557-54-0
Cat. No. B2614000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide
CAS1797557-54-0
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=CC=CS2)OC
InChIInChI=1S/C15H17NO3S/c1-18-12-6-3-5-11(9-12)13(19-2)10-16-15(17)14-7-4-8-20-14/h3-9,13H,10H2,1-2H3,(H,16,17)
InChIKeyVICVLBWLTQPHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797557-54-0 Procurement & Characterization


N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide (CAS 1797557-54-0) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.37 g/mol . It belongs to a broader class of thiophene carboxamides extensively patented as IKK-2 kinase inhibitors and agricultural nematicides [1][2]. Critically, this specific compound currently lacks any peer-reviewed primary research publication or patent example disclosing quantitative biological activity data [3], placing it in the category of a commercially available but pharmacologically uncharacterized screening compound.

Uncharacterized screening compound: No peer-reviewed bioactivity data exist; use as exploratory scaffold.
Patented IKK-2 chemotype: Thiophene-2-carboxamide class; may support kinase profiling panels after in-house validation.
Structural baseline for SAR: Unsubstituted thiophene and dual methoxy pattern allow controlled substituent variation studies.

Structural Specificity of CAS 1797557-54-0


Within the N-(substituted-phenethyl)thiophene-2-carboxamide chemotype, subtle structural variations produce profound and unpredictable shifts in biological target engagement. For instance, the positional isomer N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide (CAS 1797027-94-1) relocates the carboxamide attachment from the thiophene 2- to the 3-position, altering the vector of the hydrogen-bonding amide motif and the electronic conjugation with the sulfur heterocycle . The 5-chloro analog (CAS 1797879-43-6) introduces an electron-withdrawing substituent that modifies ring electronics and steric profile versus the unsubstituted parent [1]. The des-methoxy analog N-(2-methoxy-2-phenylethyl)thiophene-2-carboxamide eliminates a hydrogen-bond acceptor and alters lipophilicity . Without head-to-head pharmacological profiling data for the target compound, no inference about rank-order potency, selectivity, or even target class can be reliably drawn, making unvalidated substitution a source of irreproducible results [2].

Regioisomer 3-carboxamide isomer (CAS 1797027-94-1) relocates the amide vector; electrostatic and binding surfaces may shift unpredictably without paired data.
5-Cl analog Chlorine substitution (CAS 1797879-43-6) alters ring electronics and lipophilicity; no biochemical comparison exists to support direct scaffold replacement.
Des-methoxy Loss of 3-OCH₃ reduces hydrogen-bond acceptors and may affect target engagement; >10-fold potency shifts reported in related series, but not for this pair.

CAS 1797557-54-0 Differentiation Evidence


Regiochemical Confirmation: 2- vs. 3-Carboxamide

CAS 1797557-54-0 is definitively the thiophene-2-carboxamide regioisomer, confirmed by IUPAC nomenclature and CAS registry assignment, distinguishing it from the 3-carboxamide isomer (CAS 1797027-94-1) . The 2-carboxamide orientation presents the carbonyl and thiophene sulfur in a 1,3-relationship, whereas the 3-isomer places them in a 1,4-relationship, generating distinct molecular electrostatic potential surfaces . No quantitative biological data exist to rank one isomer over the other; the differentiation is purely structural at present.

2- vs. 3-carboxamide
Supporting evidence
Thiophene-2-carboxamide regioisomer confirmed by CAS and IUPAC; distinct molecular electrostatic surface vs. 3-isomer (MW ≈ 291.4).
Structural identity critical for SAR studies; no bioactivity data rank isomers.
Procure only CAS 1797557-54-0 for 2-carboxamide connectivity.
Structural Authentication Chemical Provenance QC/QA

Unsubstituted Thiophene vs. 5-Chloro Analog

CAS 1797557-54-0 bears an unsubstituted thiophene ring, whereas the 5-chloro derivative (5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide, CAS 1797879-43-6) contains an electron-withdrawing chlorine atom at the thiophene 5-position [1]. The chlorine substituent increases molecular weight by 34.5 Da (→ ~325.8 g/mol), raises lipophilicity (estimated ΔcLogP ≈ +0.7–0.9), and can engage in halogen bonding with protein targets [2]. No paired biochemical data exist to quantify the functional consequence of this structural difference for this specific scaffold.

Unsubstituted vs. 5-Cl
Class-level inference
5-Cl adds +34.5 Da, estimated ΔcLogP ≈ +0.7–0.9 (in silico); halogen bonding potential. No paired biochemical data.
Clean baseline for SAR evaluation; electronic/steric effects of Cl remain unquantified in this scaffold.
Based on structural comparison; requires experimental validation.
Medicinal Chemistry Lead Optimization SAR

Dual Methoxy vs. Des-Methoxy Substitution

CAS 1797557-54-0 contains two methoxy groups—one on the phenethyl α-carbon and one at the 3-position of the phenyl ring—creating a unique hydrogen-bond acceptor profile . The des-methoxy analog N-(2-methoxy-2-phenylethyl)thiophene-2-carboxamide (estimated MW ≈ 261.3 g/mol) lacks the aromatic methoxy substituent, which reduces both hydrogen-bond acceptor count (from 4 to 3) and topological polar surface area . In general thiophene carboxamide SAR, methoxy substitution has been shown to modulate IKK-2 inhibitory potency by >10-fold in certain sub-series [1], though no data exist for this specific pair.

Dual vs. des-methoxy
Class-level inference
3-OCH₃ present; des-methoxy analog loses one H-bond acceptor, MW ≈ 261.3. >10-fold IKK-2 potency shifts reported in related series.
3-methoxy group may function as pharmacophoric element; relevance to target engagement requires direct testing.
No pairwise data for this specific compound.
Lipophilicity Metabolic Stability Property Forecast

Commercial Availability and Purity Specification

CAS 1797557-54-0 is stocked by multiple commercial vendors as a research-grade screening compound, with typical purity specifications of 95% or higher . The positional isomer 3-carboxamide (CAS 1797027-94-1) and 5-chloro analog (CAS 1797879-43-6) are also commercially available, but procurement of the correct CAS number is essential for screening library integrity [1]. No certificate of analysis (CoA) data or batch-to-batch consistency metrics were publicly retrievable at the time of this analysis.

Purity & availability
Supporting evidence
Cataloged purity ≥95% (vendor specification); multiple commercial sources. No public CoA data retrievable.
CAS verification is the primary procurement differentiator; request CoA for lot-specific purity.
Cross-check IUPAC name and CAS to avoid unintended analogs.
Chemical Procurement Screening Library Hit Validation

CAS 1797557-54-0 Application Scenarios


Kinase Inhibitor Screening Deck Diversification

Given the extensive patenting of thiophene-2-carboxamides as IKK-2 kinase inhibitors [1], CAS 1797557-54-0 can serve as an unsubstituted core scaffold for inclusion in kinase profiling panels. Its structural simplicity relative to elaborated patent examples makes it suitable for identifying minimalist pharmacophores. Users should request vendor CoA and independently verify identity by ¹H NMR and LCMS before committing to biochemical assays, as no published potency data exist [2].

SAR Baseline for Thiophene Carboxamide Optimization

The compound's unsubstituted thiophene ring and dual methoxy pattern provide a reference point for systematically evaluating the impact of thiophene substitution (e.g., 5-Cl, 5-Me, 4,5-disubstituted) and aryl modification on biochemical activity and physicochemical properties. Comparative procurement of CAS 1797557-54-0 alongside its 3-carboxamide isomer (CAS 1797027-94-1) and 5-chloro analog (CAS 1797879-43-6) enables regioisomeric and substituent SAR studies .

Nematicide Fragment and Scaffold-Hopping Starting Point

The N-(2-substituted 2-phenylethyl)carboxamide motif is claimed in nematicidal patent families [3]. CAS 1797557-54-0, incorporating the thiophene-2-carboxamide variant of this motif, could be evaluated in nematode motility or viability assays (e.g., against Meloidogyne incognita or Caenorhabditis elegans) to probe whether thiophene replacement of the more common phenyl or pyridyl acyl groups is tolerated. No nematicidal data for this specific compound are currently available, so de novo testing is required [2].

In Silico Property Benchmarking and Docking

The compound's well-defined structure (C₁₅H₁₇NO₃S, MW 291.37, 4 H-bond acceptors, 1 H-bond donor) makes it suitable for in silico property prediction benchmarking (cLogP, solubility, CNS MPO score) and molecular docking studies against IKK-2 (PDB structures available) or other thiophene-carboxamide-targeted enzymes. Predicted properties can be compared with experimentally determined values from close analogs to validate computational models before committing to synthesis or procurement of larger analog libraries [4].

Application
Selection Property
Validation Focus
Kinase inhibitor screening panel
Unsubstituted thiophene-2-carboxamide core scaffold
Identity verification (¹H NMR, LCMS) before biochemical assays
SAR baseline for thiophene optimization
Regioisomeric and substituent comparator set availability
Paired structural analog procurement and systematic testing
Nematicide fragment starting point
N-(2-substituted phenethyl)carboxamide motif with thiophene variant
De novo nematode motility/viability assay testing
In silico property benchmarking
Defined molecular structure and heteroatom descriptor profile
Computational model validation against analog experimental data
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